2-methoxy-N-[2-phenyl-1-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide
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Overview
Description
2-METHOXY-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions.
Alkylation: The benzodiazole core is then alkylated using propyl halides in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the alkylated benzodiazole with methoxyacetyl chloride in the presence of a base like triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the benzodiazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
2-METHOXY-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities with 2-METHOXY-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE.
Acetamide Derivatives: Compounds such as N-phenylacetamide and N-methylacetamide have similar functional groups.
Uniqueness
The uniqueness of 2-METHOXY-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-phenyl-1-(1-propylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-13-24-19-12-8-7-11-17(19)23-21(24)18(22-20(25)15-26-2)14-16-9-5-4-6-10-16/h4-12,18H,3,13-15H2,1-2H3,(H,22,25) |
InChI Key |
NJCAQWFHLBXXII-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)COC |
Origin of Product |
United States |
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